molecular formula C13H18N2 B8777624 (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine

(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine

Cat. No. B8777624
M. Wt: 202.30 g/mol
InChI Key: UNLBCCJUBAVNHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine is a useful research compound. Its molecular formula is C13H18N2 and its molecular weight is 202.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

(3-benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanamine

InChI

InChI=1S/C13H18N2/c14-6-11-12-8-15(9-13(11)12)7-10-4-2-1-3-5-10/h1-5,11-13H,6-9,14H2

InChI Key

UNLBCCJUBAVNHR-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C2CN)CN1CC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A solution of 3-benzyl-3-azabicyclo[3.1.0]hexane-6-carbaldehyde oxime (1.57 g, 7.27 mmol) in THF (75 ml) was cooled to 0° C. under N2 and LiAlH4 (965 mg, 25.44 mmol) was added. The reaction was heated to 60° C. for 16 h and then cooled to 0° C. It was quenched with a mixture of H2O (3 ml) and sat. aq. sodium potassium tartrate (1 ml) and the resulting suspension stirred for 30 min. MgSO4 was added and the mixture filtered through celite. The filtrate was then concentrated in vacuo to give the title compound as a light yellow oil (1.35 g, 93%). LCMS purity 80%, m/z 203 [M+H]+, 1H NMR (300 MHz, CDCl3) δ: 1.21 (4H, m), 1.41 (1H, m), 2.36 (2H, d, J=8.7 Hz), 2.52 (2H, d, J=7.2 Hz), 2.97 (2H, d, J=8.7 Hz), 3.54 (2H, s), 7.20-7.36 (5H).
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93%

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